molecular formula C10H19NOS B7512792 2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone

2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone

Cat. No. B7512792
M. Wt: 201.33 g/mol
InChI Key: ZMDYSQHSSQIXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that belongs to the family of pyrrolidine derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to act as a nucleophile and form covalent bonds with various electrophilic species. It has also been shown to exhibit antioxidant properties and scavenge free radicals, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and exhibit anti-inflammatory properties. It has also been shown to reduce oxidative stress and protect against various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone in lab experiments include its ease of synthesis, high purity, and potential applications in various scientific fields. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic effects.

Future Directions

There are various future directions for the study of 2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone. These include further studies on its mechanism of action, potential therapeutic applications, and the synthesis of novel derivatives with improved properties. It may also be interesting to study its potential applications in the field of materials science and nanotechnology.
Conclusion:
In conclusion, 2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone is a fascinating compound with potential applications in various scientific fields. Its unique properties and potential therapeutic effects make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone involves the reaction of tert-butyl mercaptan with pyrrolidine-1-carbonyl chloride in the presence of a suitable base. The reaction yields a white crystalline solid that can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a ligand in the preparation of various metal complexes that exhibit interesting catalytic properties.

properties

IUPAC Name

2-tert-butylsulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-10(2,3)13-8-9(12)11-6-4-5-7-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDYSQHSSQIXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylsulfanyl-1-pyrrolidin-1-ylethanone

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